molecular formula C18H18N2O4S B2831946 methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 941997-39-3

methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2831946
CAS No.: 941997-39-3
M. Wt: 358.41
InChI Key: LFWKIPMNVIQNJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the available starting materials. For example, the furan ring could potentially be formed via a Paal-Knorr synthesis, while the imidazole ring could be synthesized using a Debus-Radziszewski imidazole synthesis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this furan ring is a carboxylate ester group. The molecule also contains an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This imidazole ring is substituted with a benzyl group and a hydroxymethyl group .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be quite high, given the presence of several reactive functional groups. For example, the ester group could undergo hydrolysis, transesterification, or reduction reactions. The imidazole ring could participate in various nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate ester group and the aromatic rings would likely make this compound relatively non-volatile and could influence its solubility in various solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Evaluation of Biological Activities : Furan derivatives, including those derived from furfuryl alcohol, have been prepared and evaluated for their biological activities, such as cytotoxicity against cancer cell lines and antimicrobial effects against both Gram-positive and Gram-negative bacteria. One study found that a specific amine derivative exhibited potent biological activity against the HeLa cell line and photogenic bacteria (Phutdhawong et al., 2019).

Enzymatic Synthesis and Polymerization

  • Biobased Polyesters : An enzymatic approach using 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has been explored to synthesize novel biobased furan polyesters. This research underscores the value of furan derivatives in creating sustainable materials with potential applications in bioplastics (Jiang et al., 2014).

Chemical Properties and Reactions

  • Electrophilic Substitution Reactions : Studies on imidazole derivatives with furan and thiophene rings have explored electrophilic substitution reactions. These reactions are significant for understanding the chemical behavior and synthesis possibilities of these compounds, which can be applied in creating various pharmacophores and materials (Vlasova et al., 2014).

Catalysis and Material Science

  • C-H Bond Activation/Borylation : The use of a half-sandwich iron N-heterocyclic carbene complex for the catalytic activation and borylation of furans and thiophenes presents a novel approach in catalysis. This method offers a pathway for functionalizing furan derivatives for various applications, including pharmaceuticals and materials science (Hatanaka et al., 2010).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research with many potential future directions. These could include exploring its potential uses in medicinal chemistry, studying its physical and chemical properties in more detail, or developing more efficient synthetic routes .

Properties

IUPAC Name

methyl 5-[[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-23-17(22)16-8-7-15(24-16)12-25-18-19-9-14(11-21)20(18)10-13-5-3-2-4-6-13/h2-9,21H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWKIPMNVIQNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC=C(N2CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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